molecular formula C25H28N2O6 B13391632 N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine

N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine

Cat. No.: B13391632
M. Wt: 452.5 g/mol
InChI Key: OJBNDXHENJDCBA-UHFFFAOYSA-N
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Description

N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine (CAS: 146982-27-6) is a dual-protected lysine derivative widely used in peptide synthesis and genetic code expansion. Its structure features an Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group and an allyloxycarbonyl (Alloc) group on the ε-amino side chain. The Fmoc group is selectively removed under basic conditions (e.g., piperidine), while the Alloc group is cleaved via palladium-catalyzed deprotection under mild, orthogonal conditions . This dual protection enables sequential, site-specific modifications in solid-phase peptide synthesis (SPPS) and protein engineering .

The compound is commercially available (e.g., TCI Chemicals A3245) with >96% purity (HPLC) and a molecular weight of 452.51 g/mol (C25H28N2O6). Its applications span bioorthogonal chemistry, protein labeling, and the incorporation of unnatural amino acids (UAAs) into recombinant proteins using pyrrolysyl-tRNA synthetase (PylRS)/tRNA pairs .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBNDXHENJDCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

2.1. Structure
The compound's structure consists of an L-lysine molecule with the Nα-amino group protected by an Fmoc group and the Nε-amino group protected by an Alloc group. The molecular formula is C25H28N2O6, and the molecular weight is 452.51 g/mol.

2.2. Synonyms
Fmoc-Lys(Alloc)-OH is known by several synonyms, including:

  • Fmoc-L-Lys(Alloc)-OH
  • Nε-Alloc-Nα-Fmoc-L-Lysine
  • Nα-Fmoc-Nε-Allyloxycarbonyl-L-Lysine
  • N(alpha)-Fmoc-N(epsilon)-Alloc-L-Lysine
  • Nepsilon-Allyloxycarbonyl-Nalpha-Fmoc-L-Lysine
  • N-Fmoc-N'-Allyoxycarbonyl-L-Lysine
  • N6-[(Allyloxy)carbonyl]-N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-Lysine
  • (S)-6-(Allyloxycarbonylamino)-2-(Fmoc-Amino)hexanoic Acid
  • FMOC-LYS(ALOC)-OH

2.3. Physical Properties
Fmoc-Lys(Alloc)-OH generally appears as a white to light yellow powder or crystal. It has a melting point range of 87-91°C. It is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The specific rotation is \$$[\alpha]^{20}/D = -11.0$$ to -13.0 deg (c=1, DMF).

2.4. Stability and Storage
It should be stored refrigerated at 2-8°C under inert gas to avoid air and heat exposure.

Preparation Methods

3.1. General Strategy
The synthesis of Fmoc-Lys(Alloc)-OH involves the protection of the L-lysine amino groups with Fmoc and Alloc groups. This orthogonal protection allows for selective deprotection of either the Nα-Fmoc or the Nε-Alloc group during peptide synthesis.

Analytical Methods

4.1. Purity Analysis
The purity of Fmoc-Lys(Alloc)-OH is typically determined by HPLC, with a purity level greater than 96.0%.

4.2. Characterization
The structure of Fmoc-Lys(Alloc)-OH is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. Other characterization methods include specific rotation and neutralization titration.

Applications in Peptide Synthesis

5.1. Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Lys(Alloc)-OH is primarily used in SPPS for introducing lysine residues with orthogonal protection. The Alloc group allows for selective modification of the lysine side chain after peptide assembly.

5.2. Site-Selective Glycation Fmoc-Lys(Alloc)-OH is used in the chemical synthesis of site-selective advanced glycation end products (AGEs) in peptides. The Alloc group is selectively removed, and the free amino group is glycated by reductive amination.

Chemical Reactions Analysis

Peptide Bond Formation (Coupling)

The compound participates in peptide bond formation through solid-phase synthesis, where its amino terminus reacts with carboxyl groups of other amino acids or peptide fragments. This reaction is facilitated by coupling reagents (e.g., carbodiimides or uronium-based reagents) under controlled conditions .

Fmoc Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group at the N2 position is removed using piperidine in dimethylformamide (DMF) under mild base conditions. This exposes the amino terminus for subsequent coupling reactions.

Alloc Deprotection

The allyloxycarbonyl (Alloc) group at the N6 position is selectively removed via palladium-catalyzed reactions (e.g., using Pd(0) catalysts). This exposes the ε-amino group of lysine for post-synthesis modifications .

Orthogonal Protection Strategy

The orthogonal combination of Fmoc and Alloc groups allows selective deprotection under distinct conditions:

  • Fmoc removal : Mild base (piperidine).

  • Alloc removal : Palladium catalysts.
    This strategy ensures minimal interference between protective groups during synthesis .

Reaction Conditions and Efficiency

Factor Influence Optimal Conditions
Temperature Higher temperatures accelerate deprotection but risk side reactions.25–50°C for Fmoc removal; controlled heating for Alloc cleavage.
Solvent Polar aprotic solvents (e.g., DMF) stabilize intermediates.DMF for Fmoc deprotection; THF for Alloc cleavage.
Reagent Concentration Higher concentrations improve reaction rates.20% piperidine for Fmoc; stoichiometric Pd catalyst for Alloc.

Fmoc Group Removal

The Fmoc group undergoes base-induced elimination via a β-elimination mechanism, releasing fluoroenylmethyl ester and leaving a free amino group.

Alloc Group Removal

The Alloc group is cleaved via palladium-mediated allyl transfer , where the catalyst facilitates the transfer of the allyl group to a nucleophile (e.g., morpholine), releasing the ε-amino group.

Comparative Analysis of Deprotection Methods

Protective Group Deprotection Reagents Advantages Limitations
Fmoc Piperidine/DMFMild conditions, no side-chain interference.Requires careful pH control.
Alloc Pd(0) catalystsSelective cleavage without damaging other groups.Sensitive to oxygen; costly reagents.

Stability and Storage

The compound is air- and heat-sensitive and is typically stored under refrigeration (0–10°C) in an inert atmosphere to prevent degradation .

Scientific Research Applications

N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine is a derivative of the amino acid lysine that is modified to enhance its utility in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group at the N2 position and an allyloxycarbonyl group at the N6 position. The chemical formula of this compound is C25H28N2O6, and its molecular weight is approximately 452.51 g/mol. Due to its capacity to create stable peptide bonds while allowing for selective deprotection under mild conditions, the compound is frequently employed in organic synthesis and biochemistry.

While the specific biological activities of this compound have not been extensively documented, lysine derivatives are known to play critical roles in biological processes. Lysine is essential for protein synthesis and can influence cellular functions through post-translational modifications. The unique modifications in this compound may allow for targeted interactions in biochemical pathways, particularly in peptide-based therapeutics and research applications. Research often examines how modifications at the lysine side chain can influence binding affinity and specificity towards enzymes or receptors. These studies are crucial for understanding the structure-activity relationship (SAR) of peptide-based compounds.

Mechanism of Action

The mechanism of action of Fmoc-D-Lys(Alloc)-OH involves the selective protection and deprotection of the amino and side chain groups of lysine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The Alloc group protects the side chain, allowing for selective reactions at the amino group. Once the desired peptide sequence is synthesized, the protective groups are removed to expose the functional groups of lysine.

Comparison with Similar Compounds

Table 1: Key Features of N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine and Analogous Compounds

Compound Name Protecting Groups Deprotection Method Key Applications Orthogonality & Compatibility References
This compound Nα-Fmoc, Nε-Alloc Fmoc: Piperidine (basic); Alloc: Pd(0) SPPS, genetic code expansion, protein labeling Orthogonal to Fmoc/Boc strategies
N6-[(2-propynyloxy)carbonyl]-L-lysine Nε-propargyloxycarbonyl (Pryoc) N/A (click-reactive) Bioorthogonal cycloadditions (e.g., with azides) Compatible with Cu(I)-catalyzed reactions
N6-[(2-azidoethoxy)carbonyl]-L-lysine (NAEK) Nε-azidoethoxycarbonyl N/A (bioorthogonal to alkynes) Protein engineering (e.g., Cas12a modification) Reacts via strain-promoted click chemistry
Nε-tert-butyloxycarbonyl-L-lysine (BocK) Nε-Boc TFA (acidic) SPPS, stable under basic conditions Incompatible with acid-sensitive groups
Nε-acetyl-L-lysine Nε-acetyl Hydrolysis (enzymatic/strong acid) Studying post-translational modifications Permanent modification in vivo
N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine Nα-Fmoc, Nε-Pryoc Fmoc: Piperidine; Pryoc: Click chemistry Peptide functionalization, bioconjugation Combines SPPS with click chemistry

Key Research Findings

(1) Orthogonality in Genetic Code Expansion

This compound (AllocK) is a substrate for engineered PylRS enzymes, enabling its site-specific incorporation into proteins in E. coli and yeast. This contrasts with Nε-Boc-L-lysine (BocK), which requires distinct synthetase variants . AllocK’s allyl group allows mild deprotection without disrupting Fmoc-based synthesis workflows .

(2) Compatibility with Bioorthogonal Chemistry

However, its Alloc group can be selectively removed to expose the ε-amine for subsequent conjugation, offering flexibility in multi-step modifications .

(3) Stability and Reactivity

  • Nε-Acetyl-L-lysine : Provides irreversible protection but lacks versatility for post-synthetic modifications .
  • NAEK : Contains an azide for strain-promoted click reactions, but its larger size may hinder enzyme recognition compared to AllocK .
  • Nε-Boc-L-lysine (BocK) : Acid-labile and incompatible with Fmoc-based SPPS, limiting its use in complex peptide architectures .

Advantages and Limitations

This compound

  • Advantages :
    • Dual orthogonal protection enables sequential modifications.
    • Compatible with PylRS/tRNA systems for UAA incorporation .
    • Mild deprotection (Pd(0)) preserves acid- or base-sensitive groups .
  • Limitations :
    • Alloc deprotection requires Pd catalysts, which may complicate large-scale synthesis.
    • Less reactive than click-ready derivatives (e.g., PryocK or NAEK) .

Comparison with D-Stereoisomers

Fmoc-D-Lys(Aloc)-OH () shares similar chemical properties but exhibits distinct enzyme recognition profiles, making it unsuitable for PylRS-mediated incorporation .

Biological Activity

N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine is a non-canonical amino acid derivative that has gained attention in biochemical research for its unique properties and potential applications in protein engineering and drug discovery. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which facilitates its incorporation into peptides, and an allyloxycarbonyl group that enhances its reactivity in bioorthogonal reactions.

Chemical Structure and Properties

The chemical formula of this compound is C26H30N2O6C_{26}H_{30}N_{2}O_{6}, with a molecular weight of 466.534 g/mol. The compound is characterized by the following structural elements:

  • Fmoc Group : A protecting group that allows for selective reactions during peptide synthesis.
  • Allyloxycarbonyl Group : This group enables bioorthogonal chemistry, facilitating reactions with azides and other functional groups.
PropertyValue
Molecular FormulaC26H30N2O6
Molecular Weight466.534 g/mol
CAS Number2246708-86-9
Purity≥95%
Physical StateSolid

This compound exhibits biological activity primarily through its incorporation into peptides and proteins. The allyloxycarbonyl moiety allows for site-specific modifications, which can be utilized to study protein interactions, enzyme mechanisms, and cellular processes.

Bioorthogonal Chemistry

The compound's ability to participate in bioorthogonal reactions makes it particularly valuable in the development of chemical probes and therapeutic agents. For instance, it can react with azides via click chemistry, providing a means to label proteins in living cells without disrupting native biological functions .

Case Studies

  • Site-Specific Labeling of Proteins
    • Researchers have successfully incorporated this compound into various protein constructs. This incorporation facilitates the dual labeling of proteins, allowing for advanced imaging techniques such as fluorescence microscopy .
  • Antibody-Antigen Binding Studies
    • The compound has been used to enhance the photoactivity of antibodies, enabling light-mediated binding to antigens on live cells. This application demonstrates its potential in therapeutic contexts where precise targeting is essential .
  • Drug Delivery Systems
    • In studies involving PEGylated polylysine copolymers, this compound has been utilized to create reduction-responsive drug delivery systems. These systems can release therapeutic agents in response to specific cellular environments, showcasing the compound's versatility in biomedical applications .

Research Findings

Recent studies indicate that the incorporation of this compound into peptides enhances their stability and bioavailability. For example:

  • Stability : Peptides containing this amino acid exhibited increased resistance to enzymatic degradation compared to their canonical counterparts.
  • Bioavailability : Enhanced solubility and permeability were observed, suggesting improved pharmacokinetic properties for potential drug candidates .

Q & A

Q. What is the synthetic pathway for preparing N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via sequential protection of L-lysine. First, the ε-amine is protected with an allyloxycarbonyl (Alloc) group using allyl chloroformate under basic conditions (e.g., NaHCO₃). The α-amine is then protected with Fmoc-Osu (Fmoc-OSu) in a DMF/water mixture. Purification involves flash chromatography or recrystallization. Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight (expected [M+H]⁺ = 495.52 g/mol) .

Q. How is this compound applied in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The compound is used in SPPS for orthogonal protection strategies. The Fmoc group is cleaved with 20% piperidine in DMF, while the Alloc group remains intact. After peptide elongation, the Alloc group is removed via palladium-catalyzed deprotection (e.g., Pd(PPh₃)₄ with morpholine or phenylsilane as scavengers). This enables selective functionalization of lysine side chains in multi-step syntheses .

Q. What analytical techniques are critical for characterizing this compound in peptide intermediates?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm Alloc (δ ~5.8–5.3 ppm for allyl protons) and Fmoc (δ ~7.3–7.8 ppm for aromatic protons) groups.
  • LC-MS : To verify molecular ion peaks and detect impurities (<2% by area normalization).
  • FT-IR : Absorbance at ~1740 cm⁻¹ (C=O of carbonate) and ~1520 cm⁻¹ (Fmoc urethane) .

Advanced Research Questions

Q. How can researchers optimize palladium-mediated deprotection of the Alloc group to minimize side reactions?

  • Methodological Answer : Optimization involves:
  • Catalyst Selection : Pd(PPh₃)₄ (0.5–1 eq) in THF/DCM.
  • Scavengers : Use of phenylsilane (5 eq) instead of tributyltin hydride to reduce toxicity.
  • Reaction Time : 1–2 hours at room temperature, monitored by LC-MS to prevent over-exposure and β-elimination side reactions. Post-deprotection, residual Pd is removed via filtration through Celite or chelating resins .

Q. What strategies prevent incompatibility issues between Alloc and other protecting groups (e.g., ivDde or Mmt) in complex peptide architectures?

  • Methodological Answer :
  • Orthogonal Deprotection : Use Alloc with acid-labile groups (e.g., Boc) or reductively cleavable groups (e.g., ivDde with 2% hydrazine). Avoid thiol-sensitive groups (e.g., Mmt) due to Pd catalyst incompatibility.
  • Sequential Deprotection : Remove Fmoc first (piperidine), then Alloc (Pd), followed by ivDde (hydrazine). Validate compatibility via model peptide studies .

Q. How does this compound compare to azide-functionalized lysine derivatives in bioorthogonal labeling?

  • Methodological Answer : Unlike azide derivatives (e.g., N6-AEC-L-lysine, which undergoes CuAAC "click" reactions), Alloc-protected lysine is not directly clickable but enables site-specific modification post-deprotection. For example, after Alloc removal, the ε-amine can be functionalized with NHS esters or maleimide-thiol conjugates. This avoids copper toxicity issues associated with azide-alkyne cycloadditions .

Q. What are the challenges in scaling up SPPS using this compound, and how are they addressed?

  • Methodological Answer :
  • Side Reactions : Prolonged Pd exposure can lead to peptide aggregation. Mitigate by optimizing scavenger ratios (e.g., 10:1 phenylsilane:Pd).
  • Cost : Use recyclable Pd catalysts (e.g., Pd nanoparticles on solid supports).
  • Purification : Employ preparative HPLC with volatile buffers (e.g., ammonium acetate) to isolate peptides >95% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.